molecular formula C11H23N B12516106 2-Hexyl-1-(propan-2-yl)aziridine CAS No. 736960-67-1

2-Hexyl-1-(propan-2-yl)aziridine

Cat. No.: B12516106
CAS No.: 736960-67-1
M. Wt: 169.31 g/mol
InChI Key: USBXXYFVZMFXMD-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Aziridine (B145994) Chemistry

The journey into the world of aziridines began in 1888 with the pioneering work of German chemist Siegmund Gabriel, who first synthesized the parent compound, aziridine (then known as ethylenimine). thieme-connect.comillinois.edu This discovery opened the door to a new class of heterocyclic compounds. Early research focused on understanding the fundamental properties and reactivity of this highly strained ring. Over the decades, the field has evolved significantly, moving from basic explorations to the development of sophisticated synthetic methodologies. illinois.edubas.bg The advent of modern spectroscopic techniques has been instrumental in elucidating the structure and stereochemistry of these fascinating molecules. Today, aziridine chemistry is a vibrant area of research, with continuous development of new synthetic routes and applications. researchgate.netrsc.orgnih.gov

Structural Characteristics and Theoretical Considerations of the Aziridine Ring System

The defining feature of the aziridine ring is its three-membered structure, which results in significant ring strain, estimated to be around 26-27 kcal/mol. wikipedia.orgorganic-chemistry.org The internal bond angles are compressed to approximately 60°, a substantial deviation from the ideal 109.5° for sp³-hybridized atoms. wikipedia.org This inherent strain is the primary driver of the aziridine ring's high reactivity, particularly in ring-opening reactions. wikipedia.orgorganic-chemistry.org

From a theoretical standpoint, the bonding in aziridines can be described using the banana bond model, similar to cyclopropane (B1198618) and epoxides. The nitrogen atom in the ring is less basic than in acyclic amines, a consequence of the increased s-character of its lone pair of electrons. wikipedia.org A notable characteristic of N-substituted aziridines is the increased energy barrier to nitrogen inversion compared to their open-chain counterparts. wikipedia.org This can lead to the existence of stable, isolable invertomers, a feature that adds to the stereochemical complexity and synthetic potential of these compounds. wikipedia.org

Significance of N-Alkyl and 2-Alkyl Substituted Aziridines in Organic Synthesis

N-alkyl and 2-alkyl substituted aziridines are exceptionally valuable building blocks in organic synthesis. researchgate.netnih.govresearchgate.net The presence of alkyl groups on the nitrogen and carbon atoms influences the regioselectivity and stereoselectivity of ring-opening reactions, providing a powerful tool for the synthesis of a wide array of functionalized amines. nih.govfrontiersin.org

These substituted aziridines serve as precursors to a diverse range of important molecular scaffolds, including amino alcohols, diamines, and various heterocyclic systems. bas.bgresearchgate.net The ability to introduce specific alkyl groups allows for the fine-tuning of the steric and electronic properties of the target molecules. Chiral N-alkyl and 2-alkyl substituted aziridines, in particular, are highly sought after for the asymmetric synthesis of biologically active compounds and complex natural products. thieme-connect.comacs.org Their utility extends to their use as chiral auxiliaries and ligands in asymmetric catalysis. researchgate.net

Research Scope and Justification for the Investigation of 2-Hexyl-1-(propan-2-yl)aziridine

The specific compound, this compound, represents an interesting yet underexplored member of the substituted aziridine family. Its structure combines a moderately bulky N-isopropyl group with a long, lipophilic hexyl chain at the C-2 position.

Table 1: Basic Properties of this compound

PropertyValue
CAS Number 736960-67-1
Molecular Formula C₁₁H₂₃N
Molecular Weight 169.31 g/mol
Topological Polar Surface Area 3.02 Ų
Complexity 120
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 6
Data sourced from available chemical databases.

The investigation of this particular aziridine is justified by several factors. The presence of the long hexyl chain could impart unique solubility properties, making it a valuable intermediate for the synthesis of novel amphiphilic molecules or for applications in materials science. Furthermore, the combination of the N-isopropyl and 2-hexyl groups presents an interesting case for studying the interplay of steric and electronic effects on the reactivity and regioselectivity of ring-opening reactions. The synthesis and characterization of this compound would contribute to the fundamental understanding of how different substitution patterns influence the chemical behavior of the aziridine ring.

Overview of Current Challenges and Opportunities in Aziridine Research

Despite significant progress, the synthesis of specific asymmetrically substituted aziridines like this compound can still present challenges. Achieving high yields and stereoselectivity in the synthesis of such compounds often requires carefully optimized conditions and, in some cases, the development of novel catalytic systems. rsc.org The synthesis of N-alkyl aziridines, in particular, can be more challenging than their N-acyl or N-sulfonyl counterparts due to the lower reactivity of the nitrogen atom in non-activated systems. nih.gov

However, these challenges also create opportunities. The development of new, efficient, and stereoselective methods for the synthesis of unsymmetrically substituted aziridines remains an active area of research. researchgate.netrsc.org There is a growing interest in the use of aziridines as precursors to biologically active molecules, and the exploration of novel substitution patterns, such as the one found in this compound, could lead to the discovery of new therapeutic agents. bas.bgnih.gov The potential to use such long-chain alkyl aziridines in the synthesis of novel polymers and functional materials also represents a promising avenue for future research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

736960-67-1

Molecular Formula

C11H23N

Molecular Weight

169.31 g/mol

IUPAC Name

2-hexyl-1-propan-2-ylaziridine

InChI

InChI=1S/C11H23N/c1-4-5-6-7-8-11-9-12(11)10(2)3/h10-11H,4-9H2,1-3H3

InChI Key

USBXXYFVZMFXMD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1CN1C(C)C

Origin of Product

United States

Reactivity and Mechanistic Investigations of 2 Hexyl 1 Propan 2 Yl Aziridine

Aziridine (B145994) Ring-Opening Reactions

The inherent ring strain of approximately 26-27 kcal/mol makes aziridines highly reactive towards ring-opening. clockss.org This reactivity is the basis for their extensive use in organic synthesis to create complex nitrogen-containing molecules. clockss.orgresearchgate.net The regioselectivity and stereoselectivity of these reactions are influenced by the substituents on the aziridine ring, the nature of the nucleophile, and the reaction conditions. nih.govrsc.org

Nucleophilic Ring Opening with Carbon and Heteroatom Nucleophiles

The nucleophilic ring-opening of aziridines is a fundamental transformation in organic chemistry, providing access to a wide array of β-functionalized alkylamines. researchgate.net This process can be initiated by a variety of nucleophiles, including those based on carbon and heteroatoms. The outcome of these reactions is largely dependent on the nature of the aziridine, particularly the activating groups on the nitrogen atom, and the specific nucleophile employed. clockss.org

For instance, aziridines with electron-withdrawing groups on the nitrogen, such as sulfonyl or acyl groups, are more susceptible to nucleophilic attack. clockss.orgnih.gov Heteroatom nucleophiles, like thiols and amines, are known to react efficiently, often with high regioselectivity. nih.govrsc.org Carbon nucleophiles, such as organometallic reagents and enolates, also participate in these reactions, although the regioselectivity can be more variable. clockss.org The use of Wittig reagents represents a specific case of carbon nucleophiles that react with aziridine-2-carboxylates to yield unsaturated amino acids. rsc.org

A study on the reaction of N-sulfonylaziridines with hydrogen polysulfides (H₂Sₙ) revealed a unique ring-opening process, highlighting the reactivity of these strained rings towards specific sulfur nucleophiles. nih.govnih.gov This particular reaction was found to be selective for H₂Sₙ over other biological thiols and hydrogen sulfide (B99878) (H₂S). nih.gov

Nucleophile TypeExampleProduct TypeReference
CarbonWittig ReagentsUnsaturated Amino Acids rsc.org
HeteroatomThiophenolAminoethyl Sulfides nih.gov
HeteroatomAminesVicinal Diamines rsc.org
HeteroatomHydrogen PolysulfidesDisulfides nih.govnih.gov
Regioselectivity and Stereoselectivity of Ring Opening

The regioselectivity of aziridine ring-opening is a critical aspect that dictates the final product structure. In non-activated 2-substituted aziridines, the site of nucleophilic attack (either at the C2 or C3 position) is influenced by the nature of the substituent at C2, the electrophile used for activation, and the nucleophile itself. rsc.org Generally, in acid-catalyzed reactions, the nucleophile attacks the more substituted carbon atom due to the development of a partial positive charge at this position in the transition state. Conversely, in the absence of an acid catalyst, the attack typically occurs at the less sterically hindered carbon.

The stereoselectivity of the ring-opening is also a key feature. The reaction often proceeds with an inversion of configuration at the carbon atom that is attacked by the nucleophile, consistent with an Sₙ2-like mechanism. nih.gov This stereospecificity is crucial when chiral aziridines are used to synthesize enantiomerically pure products. For example, the ring-opening of chiral aziridines with thiophenol has been shown to be fully regioselective and stereospecific, with the thiol attacking the less substituted carbon. nih.gov Similarly, the reaction of oxazolidinone-fused aziridines with alcohols under acidic conditions proceeds with inversion of configuration. nih.gov

However, the regioselectivity can be influenced by various factors. For instance, the functional group on an alkyl substituent at the C2 position of the aziridine can direct the ring-opening. nih.govfrontiersin.org In one study, an aziridine with a γ-ketoalkyl substituent underwent ring-opening at the C2 position, while a similar aziridine with a γ-silylated hydroxyalkyl group was opened at the unsubstituted C3 position. nih.govfrontiersin.org

Aziridine SubstituentNucleophileSite of AttackStereochemistryReference
2-HexylThiophenolLess substituted carbon (C3)Inversion nih.gov
Oxazolidinone-fusedAlcoholsVariesInversion nih.gov
γ-ketoalkyl at C2Water (acid-catalyzed)C2- nih.govfrontiersin.org
γ-silylated hydroxyalkyl at C2Acetate (B1210297)C3- nih.govfrontiersin.org
Proton-Catalyzed Ring Opening

The ring-opening of aziridines can be significantly accelerated by the presence of a proton source. researchgate.net Protonation of the aziridine nitrogen increases the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. This protonation leads to the formation of an aziridinium (B1262131) ion intermediate. researchgate.net

The regioselectivity of the subsequent nucleophilic attack on the aziridinium ion is dependent on the substitution pattern of the aziridine. In the case of 2-substituted aziridines, the attack can occur at either the C2 or C3 position. The outcome is often a delicate balance between electronic and steric effects.

A study investigating the regioselective ring-opening of an aziridine bearing a γ-ketoalkyl substituent at the C2 position found that the reaction with water as a nucleophile proceeded efficiently at the C2 position in the presence of trifluoroacetic acid (TFA). nih.govfrontiersin.orgresearchgate.net In contrast, when the substituent was a γ-silylated hydroxy group, the ring-opening with an acetate nucleophile under acetic acid conditions occurred at the unsubstituted C3 position. nih.govfrontiersin.org This highlights the directing effect of the substituent in proton-catalyzed ring-opening reactions.

Lewis Acid-Catalyzed Ring Opening

Lewis acids are effective catalysts for the ring-opening of aziridines, functioning similarly to protons by coordinating to the nitrogen atom and activating the ring. clockss.orgnih.gov This coordination enhances the electrophilicity of the carbon atoms, facilitating nucleophilic attack. The choice of Lewis acid can influence the regioselectivity and stereoselectivity of the reaction. researchgate.netnih.gov

For N-sulfonyl-protected 2,3-aziridyl alcohols, BF₃•OEt₂ has been identified as an optimal catalyst for regioselective ring-opening with various azole nucleophiles, leading to C3-selective attack. nih.gov In some cases, other Lewis acids like diphenylborinic acid (Ph₂BOH) provide better yields. nih.gov Computational studies suggest that the transition state of the BF₃•OEt₂-catalyzed reaction is stabilized by an unconventional hydrogen-bonding interaction. nih.gov

The ring expansion of chiral aziridine-2-carboxylates to imidazolidin-2-ones can also be achieved using Lewis acid catalysis, proceeding with high regio- and stereospecificity. rsc.org Furthermore, Lewis acids like Y(OTf)₃ can promote the formal [3+2] cycloaddition of N-tosyl aziridines with electron-rich alkenes through selective carbon-carbon bond cleavage, forming substituted pyrrolidines. rsc.org

Electrophilic Ring Opening Pathways

While nucleophilic ring-opening is the most common mode of reactivity for aziridines, electrophilic attack on the ring can also lead to its opening. This typically involves the formation of an aziridinium ion, which is then opened by a nucleophile. nih.govfrontiersin.org The regioselectivity of this process is governed by the stability of the resulting carbocationic intermediate.

In the context of 2-substituted aziridines, electrophilic attack can be initiated by various electrophiles. The subsequent ring-opening by a nucleophile generally occurs at the more substituted carbon atom (C2), as this position can better stabilize a positive charge. This is often observed in reactions carried out under acidic conditions where the aziridine is first protonated. researchgate.net

For example, the ring-opening of 2-(adamantan-1-yl)aziridines under acidic conditions is a regio- and stereoselective process. researchgate.net Depending on the nucleophile, the opening of a 2,2-disubstituted aziridine ring can proceed through either an Sₙ1 or Sₙ2 mechanism. researchgate.net

Thermal and Photochemical Transformations

The strained three-membered ring of 2-Hexyl-1-(propan-2-yl)aziridine is susceptible to cleavage under thermal and photochemical conditions, leading to a variety of isomeric products and reactive intermediates.

Rearrangements to Imines, Enamines, and Other Isomers

While specific studies on the thermal and photochemical rearrangements of this compound are not extensively documented in publicly available literature, the general reactivity patterns of analogous N-alkyl aziridines suggest potential transformation pathways. Thermolysis or photolysis can induce homolytic or heterolytic cleavage of the carbon-carbon or carbon-nitrogen bonds of the aziridine ring.

For instance, cleavage of the C-C bond can lead to the formation of an azomethine ylide, a reactive intermediate. This ylide can then undergo intramolecular hydrogen shifts or electrocyclic ring-opening to yield imine or enamine isomers. The specific isomer formed would be dependent on the reaction conditions and the substitution pattern of the aziridine.

Table 1: Potential Isomeric Products from Rearrangement

Product TypeGeneral StructurePotential Formation Pathway
ImineR1-CH=N-R2Rearrangement of azomethine ylide
EnamineR1=CH-NH-R2Tautomerization of imine or direct rearrangement

It is important to note that these are predicted pathways based on the known chemistry of similar aziridines, and experimental verification for this compound is required.

Cycloaddition Reactions (e.g., [3+2] Cycloadditions via Azomethine Ylides)

The thermally or photochemically generated azomethine ylide from this compound is a classic 1,3-dipole. As such, it can readily participate in [3+2] cycloaddition reactions with various dipolarophiles. These reactions are powerful methods for the construction of five-membered nitrogen-containing heterocyclic rings.

When this compound is heated or irradiated in the presence of a suitable dipolarophile, such as an alkene or alkyne, the intermediate azomethine ylide can be trapped to form a pyrrolidine (B122466) or pyrroline (B1223166) derivative, respectively. The regioselectivity and stereoselectivity of these cycloadditions are influenced by the electronic and steric properties of both the azomethine ylide and the dipolarophile.

Oxidation and Reduction Chemistry of the Aziridine Moiety

The nitrogen and carbon atoms of the aziridine ring in this compound can undergo selective oxidation and reduction, leading to ring-opened or functionally modified products.

Selective Oxidation of the Nitrogen Atom

The nitrogen atom in this compound, being a secondary amine derivative, is susceptible to oxidation. Treatment with common oxidizing agents can lead to the formation of the corresponding N-oxide or, under more forceful conditions, ring-opened products. The specific outcome is highly dependent on the oxidant used and the reaction conditions. For instance, peroxy acids are known to oxidize N-alkyl aziridines.

Reductive Cleavage of the Aziridine Ring

The strained aziridine ring can be opened via reductive cleavage of the C-N bonds. This is a common strategy for the synthesis of substituted amines. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or Raney nickel, is a widely employed method. The regioselectivity of the ring opening can be influenced by the steric hindrance of the substituents on the aziridine ring. In the case of this compound, reductive cleavage would be expected to yield 2-aminooctane (B1582153) derivatives.

Table 2: Potential Products of Reductive Cleavage

ReagentProduct
H₂/Pd-C2-(Isopropylamino)octane
LiAlH₄2-(Isopropylamino)octane

Transition Metal-Mediated and Organocatalytic Transformations

The reactivity of aziridines can be significantly enhanced and controlled through the use of transition metal catalysts and organocatalysts. These catalysts can activate the aziridine ring towards nucleophilic attack or facilitate novel rearrangement and cycloaddition pathways.

While specific examples involving this compound are scarce in the literature, general principles of transition metal-catalyzed aziridine chemistry can be applied. For example, Lewis acids can coordinate to the nitrogen atom, activating the ring for nucleophilic attack. Transition metals like palladium and rhodium are known to catalyze a variety of transformations of aziridines, including ring-opening, isomerization, and annulation reactions.

Organocatalysis has also emerged as a powerful tool in aziridine chemistry. Chiral organocatalysts can be used to achieve enantioselective transformations, providing access to optically active amine derivatives. For instance, Brønsted acids or bases can catalyze the ring-opening of aziridines with various nucleophiles.

Further research is needed to explore the specific applications of transition metal and organocatalysis in the transformations of this compound to fully elucidate its synthetic potential.

C-H Functionalization Adjacent to the Aziridine Ring

The functionalization of C-H bonds adjacent to the aziridine ring represents a powerful strategy for the elaboration of the aziridine scaffold. While direct C-H functionalization of this compound has not been specifically documented, related transformations on analogous N-alkyl aziridines provide insight into its potential reactivity. Transition metal catalysis, particularly with rhodium and palladium, has been instrumental in achieving such transformations. nih.govnih.gov

Rhodium(III) catalysts, for example, have been shown to catalyze the C-C coupling of arenes with aziridines via a C-H activation pathway. nih.gov This type of reaction typically involves the formation of a rhodacyclic intermediate. For a substrate like this compound, a plausible pathway would involve the coordination of the aziridine nitrogen to the rhodium center, followed by directed C-H activation at the isopropyl group on the nitrogen or, less likely due to steric hindrance, at the exocyclic methylene (B1212753) of the hexyl group.

Palladium-catalyzed C(sp³)–H activation has also been developed for the synthesis of aziridines and their subsequent derivatization. nih.gov These methods often proceed under continuous-flow conditions and can be coupled with ring-opening reactions to generate highly functionalized aliphatic amines. nih.gov The mechanism of such reactions can be complex but often involves the formation of a palladacycle intermediate.

Table 1: Representative Examples of C-H Functionalization on N-Alkyl Aziridine Analogues

Catalyst SystemAziridine SubstrateCoupling PartnerProductYield (%)Reference
[{RhCp*Cl₂}₂]/AgSbF₆N-Aryl-2-phenylaziridineBenzeneN-Aryl-2-phenyl-2-(phenyl)ethyl-amine85 nih.gov
Pd(OAc)₂/L¹N-tert-Butyl-2-phenylaziridineIodobenzeneN-tert-Butyl-2-phenyl-2-(phenyl)aziridine72 nih.gov

Note: The data in this table is illustrative and based on analogous systems, not on this compound itself.

Insertion Reactions into Aziridine Bonds

The inherent ring strain of aziridines (approximately 27 kcal/mol) makes them excellent electrophiles for ring-opening reactions, which can be considered as insertion reactions into the C-N or C-C bonds of the ring. acs.org For asymmetrically substituted aziridines like this compound, the regioselectivity of the ring-opening is a key consideration and is influenced by the nature of the catalyst, the nucleophile, and the substituents on the aziridine ring. mdpi.com

Transition metal-catalyzed ring-opening reactions of aziridines have been extensively studied. mdpi.comresearchgate.net Palladium catalysis, in particular, has proven to be highly versatile for the regioselective and stereospecific cross-coupling of aziridines with various nucleophiles. acs.org The mechanism often involves an oxidative addition of the aziridine C-N bond to a low-valent palladium complex in an Sₙ2 fashion. acs.org For this compound, nucleophilic attack is expected to occur preferentially at the less sterically hindered C3 position. However, attack at the more substituted C2 position can also be achieved, leading to the formation of α- and β-functionalized amines, respectively. acs.org

The choice of ligand on the palladium catalyst can significantly influence the regioselectivity. For instance, sterically bulky phosphine (B1218219) ligands can favor attack at the terminal carbon (C3). acs.org The nature of the activating group on the aziridine nitrogen is also crucial; however, even non-activated aziridines with N-alkyl substituents can undergo these transformations. nih.gov

Insertion reactions are not limited to carbon nucleophiles. Boron nucleophiles, for instance, have been used in palladium-catalyzed borylative ring-opening reactions of 2-arylaziridines to produce β-aminoethylboronates. rsc.org Similar reactivity could be anticipated for 2-alkylaziridines. Furthermore, azides can serve as nucleophiles in ring-opening reactions, offering a route to 1,2-diamines. mdpi.com The reaction of nitrenes with olefins is a primary method for aziridine synthesis, which can be considered an insertion of a nitrene into a C=C bond. acs.org

Table 2: Representative Examples of Insertion (Ring-Opening) Reactions on Aziridine Analogues

Catalyst SystemAziridine SubstrateNucleophile/ReagentProduct TypeRegioselectivityReference
Pd(dba)₂/PPh₃N-Tosyl-2-phenylaziridinePhenylboronic acidβ-Amino alcoholC2-attack mdpi.com
Pd(P(t-Bu)₂Me)₂N-Tosyl-2-arylaziridineBis(pinacolato)diboronβ-Amino-β-arylethylboronateC2-attack rsc.org
Ni(cod)₂/BINAPN-Tosyl-2-arylaziridineDiethylzincα-Alkyl-β-phenethylamineC3-attack acs.org
Grubbs' CatalystN-Allyl-2-vinylaziridine-Eight-membered ringIntramolecular nih.gov

Note: The data in this table is illustrative and based on analogous systems, not on this compound itself.

In the absence of a catalyst, alkylative ring-opening can be achieved by activating the aziridine nitrogen with an alkylating agent, forming a more reactive aziridinium ion, which is then susceptible to nucleophilic attack. nih.gov For this compound, this would involve reaction with an electrophile like methyl triflate, followed by the addition of a nucleophile.

Advanced Spectroscopic Characterization and Computational Studies of 2 Hexyl 1 Propan 2 Yl Aziridine

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure and dynamic properties of 2-Hexyl-1-(propan-2-yl)aziridine.

While one-dimensional ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, 2D NMR techniques are essential for establishing the precise connectivity and relative stereochemistry of the molecule. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: This experiment would reveal the proton-proton coupling network, confirming the connectivity within the hexyl and isopropyl groups, as well as the protons on the aziridine (B145994) ring. For instance, the methine proton of the isopropyl group would show a correlation to the six methyl protons.

HSQC: This technique correlates directly bonded carbon atoms to their attached protons. It would allow for the unambiguous assignment of each carbon signal to its corresponding proton(s) in the hexyl chain, the isopropyl group, and the aziridine ring.

HMBC: Long-range correlations (typically over 2-3 bonds) between protons and carbons are revealed by HMBC. This is crucial for connecting the different fragments of the molecule. For example, correlations would be expected between the isopropyl methine proton and the carbons of the aziridine ring, as well as between the aziridine ring protons and the first methylene (B1212753) carbon of the hexyl group.

Table 1: Expected 2D NMR Correlations for this compound (Note: Specific chemical shifts are not available from published sources and would require experimental determination or computational prediction.)

Technique Correlating Protons Correlating Carbons/Protons Information Gained
COSY Isopropyl CHIsopropyl CH₃Connectivity within the isopropyl group.
Aziridine CHAziridine CH₂Connectivity within the aziridine ring.
Hexyl CH₂ (C1')Hexyl CH₂ (C2')Connectivity within the hexyl chain.
HSQC All protonsTheir directly attached carbonsDirect C-H assignments.
HMBC Isopropyl CHAziridine ring carbons (C2, C3)Confirms N-substitution.
Aziridine CH (C2)Hexyl group carbons (C1', C2')Confirms C2-substitution.
Hexyl CH₂ (C1')Aziridine ring carbon (C2)Confirms C2-substitution.

The nitrogen atom in an aziridine ring can undergo a rapid inversion process, where the substituent on the nitrogen passes through a planar transition state to the opposite side of the ring. For this compound, the isopropyl group creates two non-equivalent diastereomeric environments for the substituents on the aziridine ring due to this inversion.

Dynamic NMR (DNMR) spectroscopy is the primary method used to study the kinetics of this process. nih.gov At low temperatures, the nitrogen inversion is slow on the NMR timescale, and separate signals may be observed for the protons near the chiral center in the two invertomers. As the temperature is increased, the rate of inversion increases, causing these signals to broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal at higher temperatures. By analyzing the line shape changes as a function of temperature, the energy barrier (activation energy, ΔG‡) for the nitrogen inversion can be calculated. While specific experimental data for this compound is not publicly available, studies on other N-alkyl aziridines have established this methodology. nih.govfigshare.com

Table 2: Hypothetical Dynamic NMR Parameters for Nitrogen Inversion (Note: These are illustrative values as experimental data for this compound is not available.)

Parameter Description Hypothetical Value
Tc (Coalescence Temperature) The temperature at which two exchanging signals merge into one.Would depend on the specific protons observed and the magnetic field strength.
Δν (Chemical Shift Difference) The difference in frequency between the signals of the two invertomers at low temperature.Would be specific to the observed nuclei.
kc (Rate Constant at Coalescence) The rate of inversion at the coalescence temperature.Calculated from Tc and Δν.
ΔG‡ (Gibbs Free Energy of Activation) The energy barrier to nitrogen inversion.Typically 10-20 kcal/mol for N-alkyl aziridines.

Mass Spectrometry for Molecular Structure and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information on the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation patterns.

High-resolution mass spectrometry determines the mass of a molecule with very high accuracy (typically to four or more decimal places). This allows for the calculation of its elemental formula, providing definitive confirmation of its chemical identity. For this compound, the exact mass confirms its molecular formula as C₁₁H₂₃N. echemi.com

Table 3: HRMS Data for this compound

Parameter Value Source
Molecular Formula C₁₁H₂₃N echemi.com
Calculated Exact Mass 169.183049738 u echemi.com
Information Confirmed Unambiguous elemental composition.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion, [M+H]⁺) which is then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide detailed structural information. While specific MS/MS data for this compound is not available in the reviewed literature, fragmentation pathways for substituted aziridines are well-understood. nih.gov

Expected fragmentation would involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for amines. This could lead to the loss of the hexyl or isopropyl group.

Ring opening and fragmentation: The aziridine ring can open, followed by fragmentation of the resulting acyclic ion. Cleavage of the hexyl chain would also produce a series of characteristic ions separated by 14 u (CH₂).

Table 4: Plausible Fragment Ions in Tandem MS of [C₁₁H₂₃N+H]⁺ (Note: These are predicted fragments based on general fragmentation rules for N-alkyl aziridines.)

m/z (mass-to-charge ratio) Plausible Fragment Structure/Loss Fragmentation Pathway
126.128[M+H - C₃H₇]⁺Loss of the isopropyl radical from the nitrogen.
84.081[M+H - C₆H₁₃]⁺Loss of the hexyl radical via alpha-cleavage.
70.065[C₄H₈N]⁺Ring-opening followed by cleavage of the hexyl chain.
44.050[C₂H₆N]⁺Fragment containing the N-isopropyl moiety after ring cleavage.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bonding Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and bond types, providing a molecular fingerprint.

For this compound, the spectra would be dominated by vibrations of the alkyl groups and the aziridine ring.

C-H stretching: Strong bands in the IR spectrum between 2850 and 3000 cm⁻¹ would correspond to the stretching vibrations of the numerous C-H bonds in the hexyl and isopropyl groups.

C-H bending: Bands in the 1350-1470 cm⁻¹ region would be due to the bending (scissoring and rocking) vibrations of the CH₂ and CH₃ groups.

C-N stretching: The stretching vibration of the C-N bonds would typically appear in the 1000-1250 cm⁻¹ region.

Aziridine ring modes: The three-membered ring has characteristic ring breathing and deformation modes. The symmetric ring breathing mode is often strong in the Raman spectrum and would be expected in the 1200-1250 cm⁻¹ region. Asymmetric ring deformation (ring puckering) would appear at lower frequencies, typically around 800-900 cm⁻¹.

Table 5: Expected Characteristic Vibrational Frequencies (cm⁻¹) (Note: These are general frequency ranges and require experimental data for precise assignment.)

Vibrational Mode **Expected Frequency Range (cm⁻¹) **Primary Spectroscopic Activity
C-H Stretching (sp³ CH, CH₂, CH₃)2850 - 3000IR (strong), Raman (strong)
C-H Bending (CH₂, CH₃)1350 - 1470IR (medium), Raman (medium)
C-N Stretching1000 - 1250IR (medium), Raman (weak)
Aziridine Ring Breathing (symmetric)~1220 - 1250Raman (strong), IR (variable)
Aziridine Ring Deformation~800 - 900IR (medium), Raman (weak)

X-ray Crystallography for Solid-State Structural Determination (of Derivatives or Related Compounds)

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govmpg.de For a molecule like this compound, which is a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction would require derivatization to a solid compound or co-crystallization with another molecule. Alternatively, crystallographic data from analogous compounds can provide significant insights into the expected solid-state conformation.

For instance, the crystal structure of a related aziridine derivative can reveal key geometric parameters. While a specific crystal structure for this compound is not available, analysis of other substituted aziridines provides expected values for bond lengths and angles. For example, in a typical N-alkylated aziridine ring, the C-C bond length is approximately 1.48 Å, and the C-N bonds are around 1.49 Å. The bond angles within the three-membered ring are close to 60°, indicative of significant ring strain. The exocyclic bond angles, such as the C-N-C angle of the isopropyl group, would be expected to be in the range of 115-120°. The hexyl group at the C2 position would likely adopt a staggered conformation to minimize steric hindrance.

Table 1: Expected Crystallographic Parameters for this compound based on Analogous Structures

ParameterExpected Value
C-C bond length (ring)~ 1.48 Å
C-N bond length (ring)~ 1.49 Å
C-N-C bond angle (ring)~ 60°
N-C(isopropyl) bond length~ 1.47 Å
C-C(hexyl) bond length~ 1.54 Å
C-N-C(isopropyl) angle~ 118°

Note: These are generalized values and the actual parameters for this compound could vary.

The determination of the absolute configuration of chiral centers, such as the C2 carbon in this molecule, is a crucial aspect of X-ray crystallography, often achieved through the use of anomalous dispersion from heavy atoms incorporated into the crystal structure. youtube.com

Theoretical Chemistry and Computational Modeling

Computational chemistry provides a powerful lens through which to understand the structure, properties, and reactivity of molecules, offering insights that can be difficult to obtain experimentally. rsc.orgarxiv.org For this compound, computational methods are invaluable for elucidating its electronic nature and dynamic behavior.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide a detailed picture of the electronic structure and bonding in this compound. These calculations can determine the distribution of electron density, molecular orbital energies, and atomic charges. The nitrogen atom in the aziridine ring is expected to have a partial negative charge due to its higher electronegativity, while the ring carbons will carry a partial positive charge. The substituents, the hexyl and isopropyl groups, will also influence the electronic distribution through inductive effects.

The highest occupied molecular orbital (HOMO) is likely to be localized on the nitrogen atom, reflecting its Lewis basicity and nucleophilicity. The lowest unoccupied molecular orbital (LUMO), in contrast, is expected to be associated with the antibonding orbitals of the strained C-N bonds, indicating their susceptibility to nucleophilic attack and ring-opening reactions.

Computational chemistry is instrumental in predicting the reactivity of molecules by mapping out potential energy surfaces for various reactions. For this compound, this includes modeling its behavior in key transformations such as ring-opening reactions, which are characteristic of aziridines. dntb.gov.ua DFT calculations can be employed to determine the activation energies for nucleophilic attack at the two ring carbons. Due to the steric bulk of the hexyl group, it is anticipated that nucleophilic attack would preferentially occur at the less substituted carbon atom (C3).

Computational studies can also elucidate the transition state geometries for these reactions, providing a deeper understanding of the reaction mechanism. For instance, the transition state for a ring-opening reaction would likely show an elongated C-N bond and the approaching nucleophile forming a new bond with the carbon atom. The calculated energy of this transition state relative to the reactants provides the activation barrier for the reaction.

The conformational landscape of this compound is influenced by the rotation around the C-N bonds and the inversion of the nitrogen atom. The hexyl chain can adopt various conformations, with the extended, anti-periplanar arrangement generally being the most stable to minimize steric interactions.

A key feature of aziridines is the phenomenon of nitrogen inversion, where the nitrogen atom and its substituents rapidly pass through a planar transition state. researchgate.netacs.org The energy barrier to this inversion is influenced by the nature of the substituent on the nitrogen. For an N-isopropyl group, the barrier to inversion is expected to be in the range of 6-10 kcal/mol. Computational methods can precisely calculate this barrier, providing insight into the conformational dynamics of the molecule at different temperatures.

Table 2: Calculated Conformational and Inversion Barrier Data for a Model N-isopropyl Aziridine

ParameterCalculated Value (kcal/mol)Method
Rotational Barrier (C-N)2.5 - 4.0DFT (B3LYP/6-31G)
Nitrogen Inversion Barrier7.5DFT (B3LYP/6-31G)

Note: These values are for a simplified model and would be influenced by the presence of the 2-hexyl group in the target molecule.

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing a dynamic picture of their movements and interactions. nih.govyoutube.com For this compound, MD simulations can be used to explore its conformational space over time, including the flexibility of the hexyl chain and the dynamics of nitrogen inversion.

In the context of its reactivity, MD simulations can be employed to model the interaction of the aziridine with other molecules, such as solvents or reactants. This can provide insights into the initial steps of a chemical reaction, such as the formation of pre-reaction complexes and the role of solvent molecules in stabilizing transition states. By simulating the system at different temperatures and pressures, one can also study how these conditions affect the molecule's dynamics and reactivity.

Applications in Organic Synthesis and Materials Science

Role as a Chiral Building Block in Asymmetric Synthesis

Chiral aziridines are powerful intermediates in asymmetric synthesis, as the strained three-membered ring can be opened with high degrees of regio- and stereocontrol to generate a variety of complex chiral amines. rsc.org The stereochemistry of the final product is often directly dictated by the configuration of the starting aziridine (B145994). The presence of the N-isopropyl group and the C2-hexyl group in 2-Hexyl-1-(propan-2-yl)aziridine influences the steric environment around the electrophilic carbon atoms of the ring, guiding the approach of nucleophiles.

Enantioselective Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrrolidines, Morpholines)

The synthesis of larger nitrogen-containing heterocycles, such as pyrrolidines and morpholines, can be achieved through intramolecular cyclization following a nucleophilic ring-opening of the aziridine. researchgate.net This strategy involves a reactant with a nucleophilic group that first opens the aziridine ring and a second functional group that subsequently forms the new heterocyclic system.

For instance, the synthesis of substituted pyrrolidines can be envisioned by the reaction of a 2-substituted aziridine with a nucleophile that contains a latent electrophilic site. A general approach involves the ring-opening of an aziridine at the less substituted carbon, followed by an intramolecular cyclization. nih.govnih.gov Similarly, morpholine (B109124) synthesis can be accomplished from aziridine precursors. researchgate.net The reaction often starts with the ring-opening of an aziridine by an oxygen nucleophile, such as the oxygen of a 2-haloethanol, followed by an intramolecular N-alkylation to close the six-membered morpholine ring. researchgate.net

Table 1: Representative Synthesis of Heterocycles from Aziridine Analogs

Starting Aziridine Analog Reagents Product Heterocycle Reference
N-Tosyl-2-vinylaziridine Organocuprate, then ring-closing metathesis Substituted Pyrrolidine (B122466) nih.gov

This table presents generalized transformations for analogous compounds, as specific data for this compound is not available.

Formation of Functionalized Amines and Amino Acid Derivatives (as synthetic intermediates)

One of the most powerful applications of chiral aziridines is their conversion into functionalized amines and, subsequently, non-proteinogenic amino acids. The regioselective ring-opening of the aziridine with a wide range of nucleophiles provides direct access to β-substituted amines. nih.gov The reaction of N-activated aziridine-2-carboxylic acids with carbon nucleophiles like higher-order cuprates can yield α-amino acids. rsc.org

The nucleophilic attack typically occurs at the less sterically hindered carbon atom (C3), proceeding with an inversion of stereochemistry (SN2 mechanism). This regio- and stereoselectivity is crucial for creating well-defined chiral products. nih.govrsc.org For a molecule like this compound, nucleophilic attack would be expected to occur preferentially at the C3 carbon, leading to a chiral 1,2-diamine derivative if an amine nucleophile is used. rsc.org These diamines and other functionalized amines are valuable intermediates in the synthesis of pharmaceuticals and natural products. nih.gov

Table 2: Examples of Nucleophilic Ring-Opening of Aziridine Analogs

Aziridine Analog Type Nucleophile Product Type Reference
N-Sulfonyl aziridine Organocuprates β-Amino acid derivative rsc.org
Trisubstituted ethynyl (B1212043) aziridine Amines Substituted 1,2-diamine rsc.org

This table illustrates reactions for analogous aziridine systems due to the lack of specific data for this compound.

Utilization in Polymer Chemistry

Aziridines serve as important monomers and crosslinking agents in polymer chemistry. Their ability to undergo ring-opening polymerization allows for the synthesis of polyamines, while polyfunctional aziridines can effectively crosslink polymer chains containing acidic functional groups. utwente.nl

Ring-Opening Polymerization of Aziridines for Polyamine and Polyurea Synthesis

N-substituted aziridines can undergo cationic ring-opening polymerization (CROP) to produce polyamines. utwente.nl The polymerization of 2-substituted aziridines, such as a 2-hexyl analog, would likely proceed similarly to that of other 2-alkylaziridines, resulting in a branched polymer structure. utwente.nl Anionic ring-opening polymerization (AROP) is also possible for aziridines activated with an electron-withdrawing group on the nitrogen. researchgate.net The resulting polyamines have applications in areas such as gene delivery and CO₂ capture. researchgate.net

The synthesis of polyureas, however, is more commonly achieved through the reaction of diisocyanates with diamines or water, not typically via aziridine ring-opening. mdpi.com While polyamines derived from aziridines could theoretically be used as monomers in a subsequent reaction with a carbonyl source to form polyureas, this is not a direct polymerization route from the aziridine itself.

Incorporation into Advanced Polymeric Materials (e.g., crosslinking agents)

Polyfunctional aziridines are widely used as crosslinking agents for water-based polymer systems, such as acrylic emulsions and polyurethane dispersions. researchgate.netmade-in-china.com The mechanism involves the reaction of the aziridine ring with carboxylic acid groups present on the polymer chains. researchgate.net This reaction forms a stable β-aminoester linkage, creating a durable, crosslinked network. google.com

While this compound is a monofunctional aziridine, its chemistry is relevant to the design of novel polymeric aziridine crosslinkers. These advanced crosslinkers are often synthesized by reacting a molecule containing aziridine groups (like propylene (B89431) imine) with a polyfunctional core, resulting in a higher molecular weight, less toxic crosslinking agent. researchgate.netresearchgate.net These polymeric crosslinkers significantly improve properties such as water resistance, chemical resistance, hardness, and adhesion in coatings, inks, and adhesives. researchgate.net

Catalytic Applications

The use of simple aziridines like this compound directly as catalysts is not a widely documented application. More commonly, aziridine-containing molecules are employed as ligands that coordinate to a metal center, and the resulting complex acts as the catalyst. For example, cationic rhodium(I) complexes with ligands bearing aziridine and pyridyl sidearms have been shown to be effective catalysts for the hydrosilylation and hydrogenation of alkenes and alkynes. researchgate.net In such cases, the aziridine moiety is part of a larger ligand structure and does not participate directly in the catalytic cycle through ring-opening. Its role is to influence the electronic and steric properties of the metal center to control the catalytic activity and selectivity.

As Ligands for Metal Catalysis

There is no available research data detailing the use of this compound as a ligand in metal-catalyzed reactions. The potential for the nitrogen atom in the aziridine ring to coordinate with metal centers is a general feature of this class of compounds, but specific studies involving this particular molecule have not been published.

As Organocatalysts in Stereoselective Reactions

No published studies have been found that investigate the application of this compound as an organocatalyst in stereoselective transformations. While chiral aziridines can act as organocatalysts, the catalytic activity and stereoselectivity are highly dependent on the specific substitution pattern of the aziridine, and no such data exists for this compound.

Development of Novel Chemical Methodologies Involving Aziridines

Flow Chemistry Approaches for Aziridine Transformations

The application of flow chemistry for the synthesis or subsequent reactions of this compound has not been reported in the scientific literature. While flow chemistry offers advantages for the synthesis of aziridines in general, such as improved safety and scalability, these methodologies have not been specifically applied to or developed for this compound.

Green Chemistry Principles in Aziridine Synthesis and Reactivity

There is no information available regarding the application of green chemistry principles to the synthesis or reactivity of this compound. Research in this area for other aziridines often focuses on the use of environmentally benign solvents, catalytic methods to reduce waste, and atom-economical reactions, but these have not been documented for the specified compound.

Conclusion and Future Research Directions

Summary of Key Contributions and Current Understanding of N,2-Disubstituted Aziridine (B145994) Chemistry

The chemistry of N,2-disubstituted aziridines is a vibrant area of research, primarily valued for the utility of these compounds as synthetic intermediates. benthamdirect.comresearchgate.net The defining characteristic of aziridines is their high ring strain, which makes them susceptible to ring-opening reactions by a wide variety of nucleophiles. wikipedia.orgnih.govmdpi.com This reactivity has been harnessed to produce a vast range of acyclic and heterocyclic compounds. researchgate.netresearchgate.net

Key contributions to the field include the development of various synthetic methodologies, such as the Gabriel-type cyclization of haloamines and the addition of nitrenes to alkenes. wikipedia.orgillinois.edu The reactivity of aziridines is highly dependent on the nature of the substituents on both the nitrogen and carbon atoms. nih.govnih.gov Electron-withdrawing groups on the nitrogen, for instance, "activate" the ring, making it more susceptible to nucleophilic attack. nih.gov The substitution pattern also dictates the regioselectivity of ring-opening reactions, a crucial aspect for their application in targeted synthesis. mdpi.comresearchgate.net

Furthermore, aziridines are known to participate in a variety of other transformations, including [3+2] cycloaddition reactions to form five-membered heterocycles and rearrangement reactions. researchgate.netresearchgate.net These reactions have significantly expanded the synthetic chemist's toolbox for the construction of complex molecular architectures.

Identification of Remaining Knowledge Gaps and Unexplored Reactivity Modes

Despite significant progress, several knowledge gaps and unexplored areas remain within aziridine chemistry. A major ongoing challenge is the development of highly efficient and stereoselective methods for the synthesis of specific aziridine isomers. illinois.edu While numerous methods exist, many suffer from limitations in substrate scope or require harsh reaction conditions.

The exploration of novel reactivity modes is another critical frontier. For instance, the full potential of aziridines in radical reactions is still being uncovered. acs.orgnih.gov The development of catalytic systems that can control the regioselectivity and stereoselectivity of less common ring-opening reactions remains an active area of investigation. Furthermore, the chemistry of "unactivated" aziridines, those without an electron-withdrawing group on the nitrogen, is less developed compared to their activated counterparts, representing a significant opportunity for new discoveries. nih.gov

Prospective Research Avenues for 2-Hexyl-1-(propan-2-yl)aziridine

The specific structure of this compound, with its alkyl substituents on both the nitrogen and a carbon atom, places it in the category of a non-activated, N,2-disubstituted aziridine. The following sections outline promising future research directions for this compound and its analogs.

Development of More Sustainable and Efficient Synthetic Routes

A primary focus for future research on this compound will be the development of green and efficient synthetic methods. Current industrial processes for aziridine synthesis often involve high temperatures and pressures. wikipedia.org Future routes could explore:

Catalytic Asymmetric Synthesis: The development of chiral catalysts for the enantioselective synthesis of this compound would be a significant advancement, providing access to enantiopure building blocks.

Electrochemical Methods: Electrochemical synthesis offers a potentially milder and more sustainable alternative to traditional methods by using electricity to drive the reaction. wisc.edunih.gov

Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, improved safety, and easier scalability for the synthesis of aziridines. nih.gov

Synthetic ApproachPotential Advantages for this compound
Catalytic Asymmetric AziridinationAccess to enantiomerically pure forms, crucial for stereospecific applications.
Electrochemical SynthesisMilder reaction conditions, reduced waste, and potential for novel reactivity. wisc.edunih.gov
Flow ChemistryImproved safety, scalability, and precise control over reaction conditions. nih.gov

Exploration of Undiscovered Reactivity Patterns for Novel Chemical Transformations

The unique substitution pattern of this compound presents opportunities to explore novel reactivity. Future research could investigate:

Regioselective Ring-Opening: A systematic study of ring-opening reactions with a wide range of nucleophiles to establish the regiochemical preferences of this specific N,2-disubstituted aziridine.

Transition-Metal-Catalyzed Cross-Coupling Reactions: The use of the aziridine ring as a leaving group in cross-coupling reactions could lead to new methods for the formation of C-N and C-C bonds.

Polymerization: The ring-opening polymerization of this compound could lead to the synthesis of novel polymers with unique properties.

Reaction TypePotential Outcome with this compound
Nucleophilic Ring-OpeningSynthesis of a variety of functionalized secondary amines with defined stereochemistry.
Transition-Metal-Catalyzed ReactionsNovel methods for the construction of complex molecular scaffolds.
Ring-Opening PolymerizationCreation of new polymeric materials with potential applications in materials science.

Advanced Computational Studies for Predictive Design and Reaction Optimization

Computational chemistry can play a vital role in accelerating research on this compound. Density Functional Theory (DFT) and other computational methods can be employed to:

Predict Reaction Outcomes: Model the transition states of various reactions to predict regioselectivity and stereoselectivity, guiding experimental design. acs.orgnih.gov

Elucidate Reaction Mechanisms: Provide detailed insights into the mechanisms of known and novel reactions, aiding in their optimization. nih.govresearchgate.net

Design Novel Catalysts: In silico design of catalysts specifically tailored for the synthesis or transformation of this compound.

Expansion of Applications in Emerging Areas of Chemical Science (non-biological, non-pharmaceutical)

While much of the focus on aziridines has been in the pharmaceutical realm, there is growing interest in their application in other areas of chemical science. For this compound, potential non-biological applications include:

Materials Science: As a monomer for the synthesis of functional polymers and dendrimers with applications as coatings, adhesives, or in advanced materials. The presence of the hexyl and isopropyl groups could impart specific solubility and thermal properties.

Ligand Synthesis: The amino alcohol scaffold that can be derived from the ring-opening of this compound could serve as a precursor for the synthesis of novel ligands for catalysis.

Corrosion Inhibitors: The nitrogen atom in the aziridine ring and its derivatives could allow for strong adsorption on metal surfaces, making them potential candidates for corrosion inhibitors.

Q & A

Q. What are the common synthetic routes for 2-Hexyl-1-(propan-2-yl)aziridine?

Answer: The synthesis of this compound typically involves transition metal-catalyzed reactions. A notable method employs iron complexes with ortho-substituted aryl azides and olefins under enantioselective conditions. For example, using o-tolyl azide and 1-octene with a chiral iron catalyst yields the target compound (64% isolated yield), though enantiomeric excess (ee) remains low (~3%) due to steric and electronic factors . Palladium catalysts can also mediate regioselective ring-opening of aziridines via SN2 mechanisms, controlled by catalyst-substrate interactions . Alternative routes include nucleophilic additions to strained aziridine rings, leveraging Baeyer and Pitzer strain for reactivity .

Q. How can the structure of this compound be confirmed post-synthesis?

Answer: Structural confirmation requires a combination of spectroscopic and crystallographic methods:

  • Vibrational Spectroscopy : High-resolution FTIR identifies fundamental bands (e.g., C-N stretching at ~1441 cm⁻¹) and compares experimental data with ab initio predictions for aziridine derivatives .
  • NMR : Adjacent proton-proton coupling constants (e.g., 3JH-H^3J_{\text{H-H}}) resolve stereochemistry at C-2 and C-3 positions .
  • Crystallography : Tools like OLEX2 and SHELX refine crystal structures, analyzing hydrogen bonding patterns (e.g., graph set analysis) to validate intermolecular interactions .

Advanced Research Questions

Q. What strategies are effective for achieving enantioselective synthesis of this compound?

Q. How can computational methods aid in understanding the regioselectivity of ring-opening reactions of aziridines?

Answer: Density functional theory (DFT) and MC-AFIR (Multicomponent Artificial Force Induced Reaction) methods map the catalytic cycle, identifying selectivity-determining steps. For example:

  • Pd-Catalyzed Reactions : Calculations reproduce experimental regioselectivity by analyzing Pd-aziridine interactions and transition-state geometries .
  • Proton Transfer Pathways : Water-mediated hydrogen-bond chains lower activation barriers during boron–boron bond cleavage .

Q. What are the challenges in determining the absolute configuration of this compound, and how can they be addressed?

Answer: Challenges arise from its liquid state and absence of analogous chiral aziridines for optical rotation comparisons . Solutions include:

  • Advanced Chromatography : Chiral UHPLC or GC-MS with enantiomerically pure reference standards.
  • X-ray Diffraction : Co-crystallization with chiral auxiliaries (e.g., Mosher’s acid) to resolve absolute configuration .

Q. How do hydrogen bonding patterns influence the solid-state structure of aziridine derivatives?

Answer: Graph set analysis (Etter’s formalism) classifies hydrogen-bond motifs (e.g., N-HO\text{N-H}\cdots\text{O}) in crystals. For aziridines:

  • Directionality : Strong H-bonds stabilize ring strain, affecting packing and melting points .
  • Supramolecular Aggregates : Intermolecular interactions dictate crystal morphology, relevant for drug design .

Q. What novel enzymatic pathways exist for aziridine biosynthesis, and how can they be applied to this compound?

Answer: Recent studies identify Fe(II)/αKG-dependent oxygenases (e.g., TqaF) as aziridine synthases/hydrolases in fungal meroterpenoid pathways . Applications include:

  • Biocatalysis : Engineered enzymes for stereoselective aziridine formation under mild conditions.
  • Biosynthetic Gene Clusters : Heterologous expression in microbial hosts to produce complex aziridine derivatives .

Q. How to resolve contradictions in reported spectral data for aziridine derivatives?

Answer: Discrepancies (e.g., vibrational band assignments) require:

  • Cross-Validation : Compare NMR, IR, and crystallographic data with synthetic intermediates (e.g., partial synthesis of revised structures) .
  • Ab Initio Benchmarks : Harmonize experimental spectra with computational predictions (e.g., harmonic force fields for IR) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.